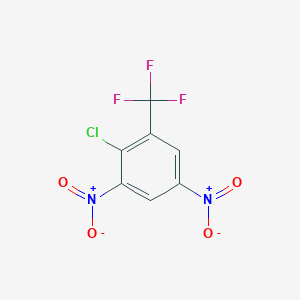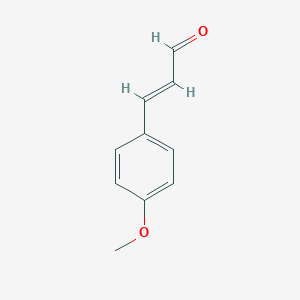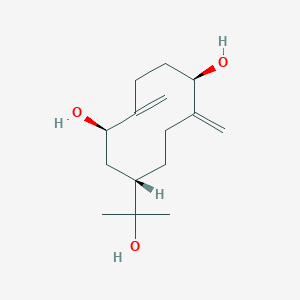
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-, also known as (-)-cyclodecane-1,5-diol, is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. This compound has been found to exhibit interesting properties that make it useful in biological and chemical research.
Wirkmechanismus
The mechanism of action of (-)-cyclodecane-1,5-diol is not well understood. However, it is believed that the compound interacts with biological systems through hydrogen bonding and other non-covalent interactions.
Biochemische Und Physiologische Effekte
(-)-Cyclodecane-1,5-diol has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (-)-cyclodecane-1,5-diol in lab experiments is its chiral nature. This allows for the synthesis of chiral compounds with high enantiomeric purity. However, the synthesis of (-)-cyclodecane-1,5-diol can be challenging, and the compound itself can be difficult to handle due to its low solubility in common solvents.
Zukünftige Richtungen
There are many potential future directions for research involving (-)-cyclodecane-1,5-diol. One area of interest is in the development of new synthetic methods for the compound and its derivatives. Additionally, there is potential for the compound to be used in the development of new drugs and other therapeutic agents. Further research is also needed to fully understand the mechanism of action of (-)-cyclodecane-1,5-diol and its potential applications in various fields of science.
In conclusion, (-)-cyclodecane-1,5-diol is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. Its unique properties make it useful in biological and chemical research, and there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of (-)-cyclodecane-1,5-diol can be achieved through a variety of methods. One common method involves the reduction of a bicyclic ketone precursor using a chiral reducing agent. Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. Regardless of the method used, the synthesis of (-)-cyclodecane-1,5-diol requires careful attention to stereochemistry in order to obtain the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(-)-Cyclodecane-1,5-diol has been used in various scientific research applications due to its unique properties. One such application is in the field of asymmetric synthesis, where it has been used as a chiral building block for the synthesis of other chiral compounds. It has also been used in the synthesis of chiral ligands for use in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
143086-40-2 |
|---|---|
Produktname |
1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)- |
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
ZJQHXIIOVKOVID-BFHYXJOUSA-N |
Isomerische SMILES |
CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O |
SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
Kanonische SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
Synonyme |
chrysanthetriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



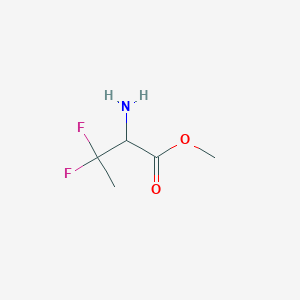
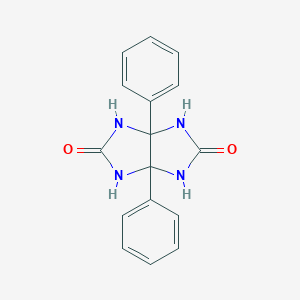
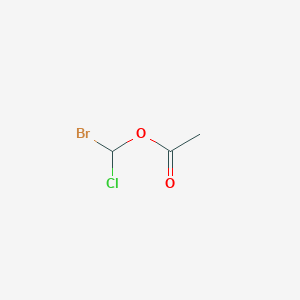
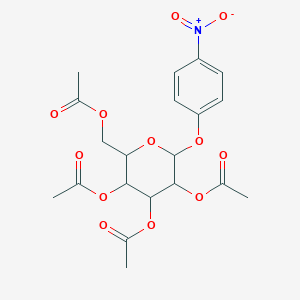
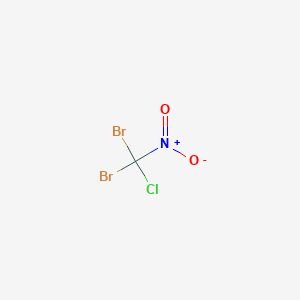
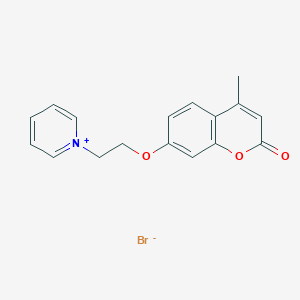
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)
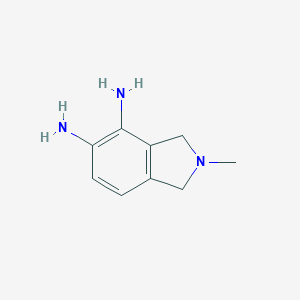

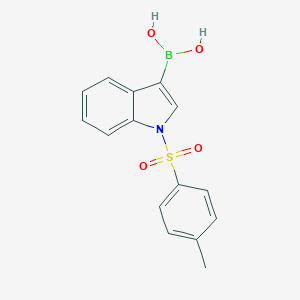
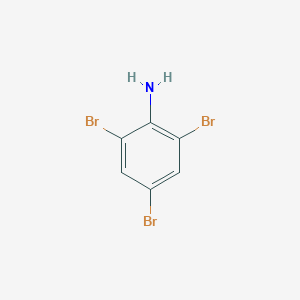
![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
